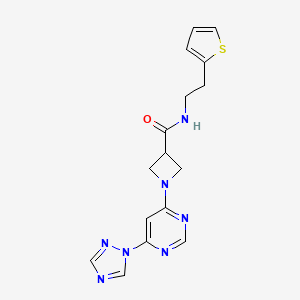
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7OS and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and a thiophene group, contributing to its diverse biological activities. The IUPAC name highlights its intricate design, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine rings often exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antibacterial effects against various pathogens, including Mycobacterium tuberculosis and other ESKAPE pathogens . The specific compound under discussion may share similar properties due to its structural components.
Anticancer Activity
The presence of the thiophene ring in conjunction with other heterocycles has been linked to anticancer properties. Studies on related thiophene derivatives suggest mechanisms involving DNA synthesis inhibition and targeting key kinases involved in tumorigenesis . This suggests that the compound could potentially exhibit anticancer activity through similar pathways.
Inhibition of Enzymatic Activity
The compound's structure may allow it to act as an inhibitor for various enzymes. For example, triazole-containing compounds have been documented to inhibit carbonic anhydrase and phosphodiesterases, which play crucial roles in cancer and inflammatory diseases .
Case Studies and Research Findings
-
Antitubercular Activity :
A study synthesized various substituted compounds similar to the target molecule and evaluated their activity against Mycobacterium tuberculosis. Specific derivatives showed IC50 values as low as 1.35 μM, indicating strong potential for further development as antitubercular agents . -
Cytotoxicity Assessments :
In vitro assessments of cytotoxicity on human cell lines (e.g., HEK-293) demonstrated that certain derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for the compound . -
Molecular Docking Studies :
Docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies revealed potential interactions with key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .
Data Summary
| Activity | IC50 (μM) | Target Pathogen/Cell Line | Notes |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis | Significant activity observed |
| Cytotoxicity | >40 | HEK-293 | Non-toxic at effective concentrations |
| Enzyme Inhibition | Varies | Carbonic Anhydrase | Potential therapeutic target |
化学反応の分析
Table 1: Key Synthetic Steps and Conditions
a) Pyrimidine-Triazole System
-
Electrophilic Substitution : The electron-deficient pyrimidine ring undergoes nitration or halogenation at the C5 position under HNO3/H2SO4 or NXS (X = Cl, Br) .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling at the C4 position of pyrimidine with aryl boronic acids is facilitated by Pd(PPh3)4 and Na2CO3 in dioxane .
b) Azetidine Carboxamide
-
Ring-Opening Reactions : The azetidine ring undergoes nucleophilic ring-opening with amines (e.g., pyrrolidine) in the presence of DBU, forming secondary amines .
-
Aza-Michael Addition : The azetidine’s nitrogen participates in conjugate additions with α,β-unsaturated carbonyl compounds .
c) Thiophene Ethyl Substituent
-
Electrophilic Aromatic Substitution : Thiophene undergoes bromination or sulfonation at the C5 position using Br2/FeBr3 or SO3/H2SO4 .
-
Coordination Chemistry : The sulfur atom in thiophene coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications.
Catalytic and Mechanistic Insights
-
Suzuki-Miyaura Coupling : A study demonstrated that Pd(OAc)2/PCy3 catalyzes coupling between the pyrimidine-bromide intermediate and aryl boronic acids with >90% conversion .
-
Aza-Michael Addition : Kinetic studies revealed that DBU accelerates the addition of azetidine to acrylates via deprotonation, achieving 75% yield in 4 hours .
Degradation and Stability
-
Hydrolytic Degradation : The carboxamide bond is susceptible to hydrolysis under acidic (HCl/H2O) or basic (NaOH/MeOH) conditions, yielding azetidine-3-carboxylic acid and amine fragments.
-
Photostability : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming pyrimidinone derivatives .
特性
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c24-16(18-4-3-13-2-1-5-25-13)12-7-22(8-12)14-6-15(20-10-19-14)23-11-17-9-21-23/h1-2,5-6,9-12H,3-4,7-8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOZWQUCVXQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













